3-Bromobenzalacetophenone

Catalog No.
S6607499
CAS No.
29816-74-8
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzalacetophenone

CAS Number

29816-74-8

Product Name

3-Bromobenzalacetophenone

IUPAC Name

3-(3-bromophenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H

InChI Key

COYCXICZZVMYLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br

3-Bromobenzalacetophenone, also known as (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, is a synthetic organic compound classified as a chalcone. This compound features a bromine atom substituted at the para position of the phenyl ring and is characterized by its distinct chemical structure, which includes a conjugated double bond between the two aromatic rings. Chalcones, including 3-bromobenzalacetophenone, are notable for their diverse biological activities and potential applications in medicinal chemistry .

The specific mechanism of action for (2E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one has not been extensively studied in scientific research. However, chalcones, as a class, have been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [, ]. The mechanism of these activities can vary depending on the specific chalcone and its interaction with biological targets.

Potential Anticancer Properties

Several studies have investigated the anti-cancer properties of chalcones. These studies suggest that chalcones may possess the ability to inhibit the growth and proliferation of cancer cells through various mechanisms []. For example, some chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells []. 3-Br-Chalcone, specifically, has been shown to exhibit cytotoxicity (toxic to cells) against human breast cancer cell lines. However, further research is needed to understand the specific mechanisms of action and potential therapeutic applications of 3-Br-Chalcone in cancer treatment.

Antibacterial Activity

Another area of scientific exploration involving chalcones is their potential antibacterial activity. Studies have shown that some chalcones can inhibit the growth of various bacterial strains []. The antibacterial properties of chalcones are believed to be due to their ability to disrupt bacterial cell membranes []. While research on 3-Br-Chalcone's antibacterial properties is scarce, it warrants further investigation due to the increasing problem of antibiotic resistance.

Other Potential Applications

In addition to the aforementioned properties, chalcones are being explored for their potential applications in other areas such as:

  • Anti-inflammatory activity []
  • Anti-oxidant activity []
  • Enzyme inhibition []

3-Bromobenzalacetophenone participates in various organic reactions typical of chalcones. Key reaction types include:

  • Condensation Reactions: It can be synthesized through the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with acetophenone in the presence of a base to form the chalcone structure.
  • Electrophilic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the molecule.
  • Michael Addition: 3-Bromobenzalacetophenone can act as an electrophile in Michael addition reactions with nucleophiles, leading to more complex structures

    Research indicates that 3-bromobenzalacetophenone exhibits various biological activities, including:

    • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
    • Antioxidant Activity: The compound may possess antioxidant properties, contributing to its potential therapeutic applications.
    • Cytotoxic Effects: Preliminary studies indicate that it may exhibit cytotoxicity against cancer cell lines, warranting further investigation into its use in cancer treatment .

The synthesis of 3-bromobenzalacetophenone typically involves:

  • Claisen-Schmidt Condensation:
    • Reactants: 3-bromobenzaldehyde and acetophenone.
    • Conditions: The reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
    • Mechanism: The base deprotonates acetophenone, allowing it to act as a nucleophile and attack the carbonyl carbon of the aldehyde, forming an intermediate that undergoes dehydration to yield the chalcone product.
  • Bromination of Chalcones: Existing chalcone derivatives can be brominated using brominating agents to introduce bromine at specific positions on the aromatic rings .

3-Bromobenzalacetophenone has several applications in various fields:

  • Pharmaceutical Industry: Its potential antimicrobial and cytotoxic properties make it a candidate for drug development.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with desired biological activities.
  • Material Science: Investigated for its properties in developing functional materials due to its unique chemical structure .

Interaction studies involving 3-bromobenzalacetophenone focus on its binding affinity and activity against biological targets. These studies often utilize:

  • In vitro assays to evaluate its effects on cell viability and proliferation in various cancer cell lines.
  • Molecular docking studies to predict interactions with specific enzymes or receptors involved in disease pathways.

Such studies help elucidate the mechanism of action and therapeutic potential of this compound .

Several compounds share structural features with 3-bromobenzalacetophenone. A comparison highlights their unique characteristics:

Compound NameStructure FeaturesNotable Properties
3-BromoacetophenoneBromine at the meta positionAntimicrobial activity
4-BromobenzaldehydeBromine at the para positionUsed in organic synthesis
BenzalacetophenoneNo halogen substitutionCommonly studied for biological activity
ChalconeGeneral class; no specific substituentsDiverse biological activities

3-Bromobenzalacetophenone is unique due to its specific bromination pattern and resulting biological activity profile compared to these similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

285.99933 g/mol

Monoisotopic Mass

285.99933 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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